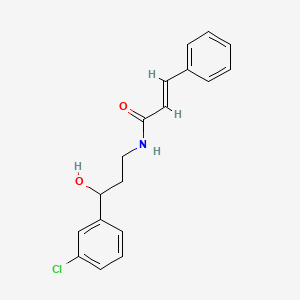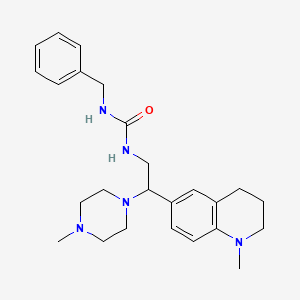
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a urea group, a tetrahydroquinoline group, and a methylpiperazine group. These groups suggest that the compound might have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The urea group, for example, could participate in condensation reactions, while the benzyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature and may have moderate solubility in water.科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Cleavage to Secondary Amines via Urethanes
Kim, Lee, and Wiegrebe (1984) described a methodology involving the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are easily reduced or hydrogenolyzed to secondary amines. This process suggests potential synthetic applications for related compounds in producing secondary amine functionalities Kim, Lee, & Wiegrebe, 1984.
Synthesis of Tetrahydropyrimidine-5-carboxylates
Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for inhibition of carbonic anhydrase and cholinesterase enzymes, demonstrating potential pharmacological applications Sujayev et al., 2016.
Construction of the 3,4-Dihydroisoquinolinone Skeleton
Mujde, Özcan, and Balci (2011) reported a new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, starting from a related ester functionality. This methodology is crucial for constructing isoquinoline alkaloid frameworks, which are important in pharmaceutical research Mujde, Özcan, & Balci, 2011.
Biological Activities
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized a derivative with antineoplastic and antimonoamineoxidase properties, highlighting the potential of quinazoline derivatives in developing therapeutic agents for cancer and neurodegenerative diseases Markosyan et al., 2010.
Cytotoxic Evaluation of Hexahydroquinoline Derivatives
El-Deen, Anwar, and Hasabelnaby (2016) synthesized new hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines. This research demonstrates the potential application of related compounds in cancer therapy El-Deen, Anwar, & Hasabelnaby, 2016.
Pharmacokinetics of Antitumor Derivatives
Kim et al. (2001) studied the pharmacokinetics of a novel antitumor 3-arylisoquinoline derivative, providing a foundation for the development and optimization of related compounds for cancer treatment Kim et al., 2001.
Safety And Hazards
Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity.
特性
IUPAC Name |
1-benzyl-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O/c1-28-13-15-30(16-14-28)24(19-27-25(31)26-18-20-7-4-3-5-8-20)22-10-11-23-21(17-22)9-6-12-29(23)2/h3-5,7-8,10-11,17,24H,6,9,12-16,18-19H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSGCRHUKNTJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

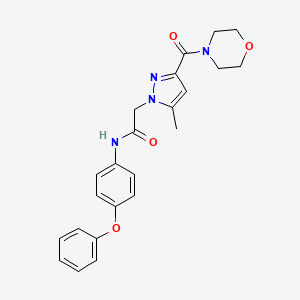
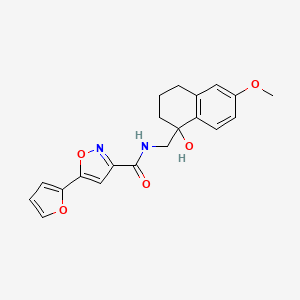
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
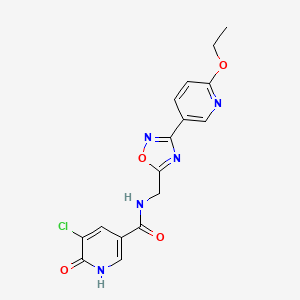
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
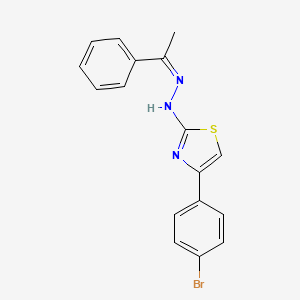
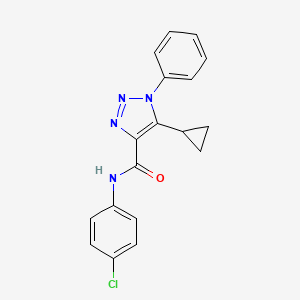
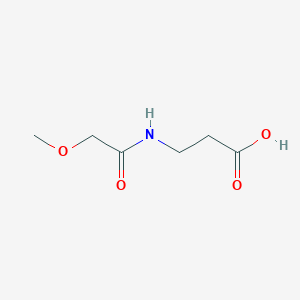
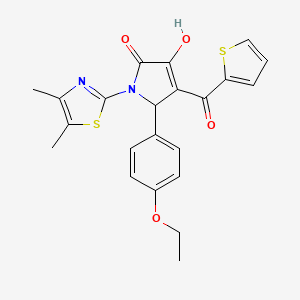
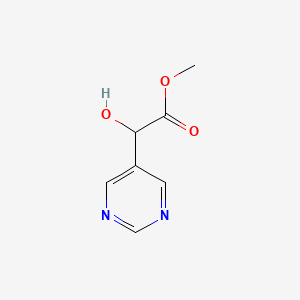
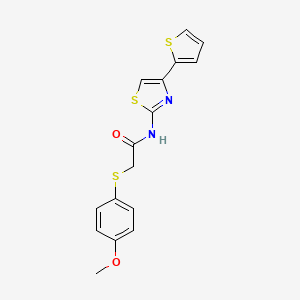
![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)
